molecular formula C10H10BrF2NO B14072010 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one

1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14072010
M. Wt: 278.09 g/mol
InChI Key: AQRKMDCIBKOZHJ-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C10H10BrF2NO It is a brominated ketone with an amino group and a difluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of the amino and difluoromethyl groups. One common method involves the bromination of 1-(3-Amino-5-(difluoromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the ketone group can yield alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity by binding to the active site or allosteric sites. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, while the bromine atom can facilitate covalent interactions with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(3-Amino-5-(methyl)phenyl)-3-bromopropan-1-one: Similar structure but with a methyl group instead of a difluoromethyl group.

    1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one: Similar structure but with a chloromethyl group instead of a difluoromethyl group.

Uniqueness

1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of the difluoromethyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and selectivity in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10BrF2NO

Molecular Weight

278.09 g/mol

IUPAC Name

1-[3-amino-5-(difluoromethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H10BrF2NO/c11-2-1-9(15)6-3-7(10(12)13)5-8(14)4-6/h3-5,10H,1-2,14H2

InChI Key

AQRKMDCIBKOZHJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)CCBr)N)C(F)F

Origin of Product

United States

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